molecular formula C46H68NO8P B012028 Pphpc CAS No. 103625-33-8

Pphpc

Cat. No.: B012028
CAS No.: 103625-33-8
M. Wt: 794 g/mol
InChI Key: YUSSRHTYLXAJFX-VQJSHJPSSA-N
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Description

Pphpc, also known as 1-palmitoyl-2-[6-(pyren-1-yl)]hexanoyl-sn-glycero-3-phosphocholine, is a phospholipid derivative. It is a synthetic compound used primarily in biochemical research to study membrane dynamics and protein-lipid interactions. This compound is notable for its ability to incorporate into lipid bilayers, making it a valuable tool for investigating the behavior of biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pphpc is synthesized through a multi-step process involving the esterification of glycerophosphocholine with palmitic acid and a pyrene-labeled fatty acid. The synthesis typically involves the following steps:

    Esterification: Glycerophosphocholine is esterified with palmitic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Pyrene Labeling: The resulting product is then reacted with a pyrene-labeled fatty acid, such as 6-(pyren-1-yl)hexanoic acid, under similar esterification conditions.

Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial production would involve scaling up the esterification reactions and optimizing the conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Pphpc undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized lipid products.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphocholine.

    Substitution: this compound can participate in substitution reactions where the pyrene moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.

    Hydrolysis: Phospholipase enzymes such as phospholipase A2.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Oxidized phospholipids.

    Hydrolysis: Palmitic acid, pyrene-labeled fatty acid, and glycerophosphocholine.

    Substitution: Modified phospholipids with different functional groups.

Scientific Research Applications

Pphpc has a wide range of applications in scientific research:

    Chemistry: Used to study lipid-lipid and lipid-protein interactions in model membrane systems.

    Biology: Employed in the investigation of membrane dynamics and the role of lipids in cellular processes.

    Medicine: Utilized in the development of drug delivery systems and the study of lipid-related diseases.

    Industry: Applied in the formulation of liposomal drug delivery systems and cosmetic products.

Mechanism of Action

Pphpc exerts its effects by incorporating into lipid bilayers and altering their physical properties. The pyrene moiety allows for the visualization of membrane dynamics using fluorescence spectroscopy. This compound can interact with membrane proteins, affecting their function and localization. The compound’s ability to modulate membrane fluidity and curvature is crucial for its role in studying membrane-associated processes.

Comparison with Similar Compounds

Pphpc is unique due to its pyrene label, which provides a fluorescent probe for studying membrane dynamics. Similar compounds include:

    1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): A common phospholipid used in membrane studies but lacks the fluorescent label.

    1-palmitoyl-2-[6-(anthracen-9-yl)]hexanoyl-sn-glycero-3-phosphocholine: Similar to this compound but with an anthracene label instead of pyrene, offering different fluorescence properties.

This compound stands out for its specific use in fluorescence-based studies of membrane dynamics, making it a valuable tool in biochemical research.

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSSRHTYLXAJFX-VQJSHJPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908531
Record name 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103625-33-8
Record name 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Beyond its use in studying enzyme activity, are there other applications for PPHPC?

A: Yes, this compound, or more specifically, polypropylene fiber-reinforced high-performance concrete (this compound), finds applications in material science. Research has investigated the impact of high temperatures on the pore structure of this compound. [] Findings show that incorporating polypropylene fibers into high-performance concrete enhances its resistance to high temperatures, improving its overall structural integrity and durability. []

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